

# Technical Monograph: Dehydroxydehydro Terfenadine (DDHT)

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## Compound of Interest

Compound Name:	Dehydroxydehydro Terfenadine
CAS No.:	104953-06-2
Cat. No.:	B568978

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## Structural Characterization, Formation Pathways, and Analytical Profiling[1][2]

### Executive Technical Summary

**Dehydroxydehydro Terfenadine** (also known as Terfenadine Impurity G or Anhydroterfenadine) is a critical degradation product of the antihistamine Terfenadine.[1] Chemically, it represents the dehydrated form of the parent molecule where the secondary alcohol on the butyl chain has undergone elimination to form an alkene.[1]

Unlike metabolic derivatives like Fexofenadine (Terfenadine Carboxylate), DDHT is primarily a process-related impurity or stress-degradation product formed under acidic or thermal stress.[1][2][3] Its lipophilicity and structural homology to Terfenadine necessitate rigorous monitoring due to potential hERG channel affinity and altered pharmacokinetic profiles.[1]

## Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The nomenclature "Dehydroxydehydro" refers to the simultaneous loss of a hydroxyl group (-OH) and a hydrogen atom (-H), resulting in a net loss of water (Dehydration, -H<sub>2</sub>O) and the formation of a double bond (unsaturation).[1][2][3]

## Core Chemical Data[1][2][3]

Property	Specification
Common Name	Dehydroxydehydro Terfenadine
Pharmacopoeial Ref	Terfenadine Impurity G (EP/USP)
CAS Registry Number	104953-06-2
IUPAC Name	[1-[4-[4-(1,1-Dimethylethyl)phenyl]but-3-en-1-yl]piperidin-4-yl]diphenylmethanol
Molecular Formula	C <sub>32</sub> H <sub>39</sub> NO
Molecular Weight	453.66 g/mol
Parent Compound	Terfenadine (MW 471.[2][3][4][5][6][7])
Mass Difference	-18.01 Da (Loss of H <sub>2</sub> O)
Appearance	White to off-white solid
Solubility	Low aqueous solubility; Soluble in Methanol, DMSO, DCM
LogP (Predicted)	~6.5 (Higher lipophilicity than Terfenadine)

## Structural Analysis

DDHT retains the diphenylmethanol piperidine moiety (the "head" of the molecule) but differs in the "tail." [1] The butyl chain connecting the central nitrogen to the tert-butylphenyl group contains a styryl-like double bond at the C3-C4 position relative to the phenyl ring, replacing the hydroxyl group found in Terfenadine.[1][2][3]

## Formation and Synthetic Pathways[1][2][3][6][8]

Understanding the genesis of DDHT is vital for controlling it during Active Pharmaceutical Ingredient (API) manufacturing and stability testing.[1]

## Mechanism of Formation (Acid-Catalyzed Dehydration)

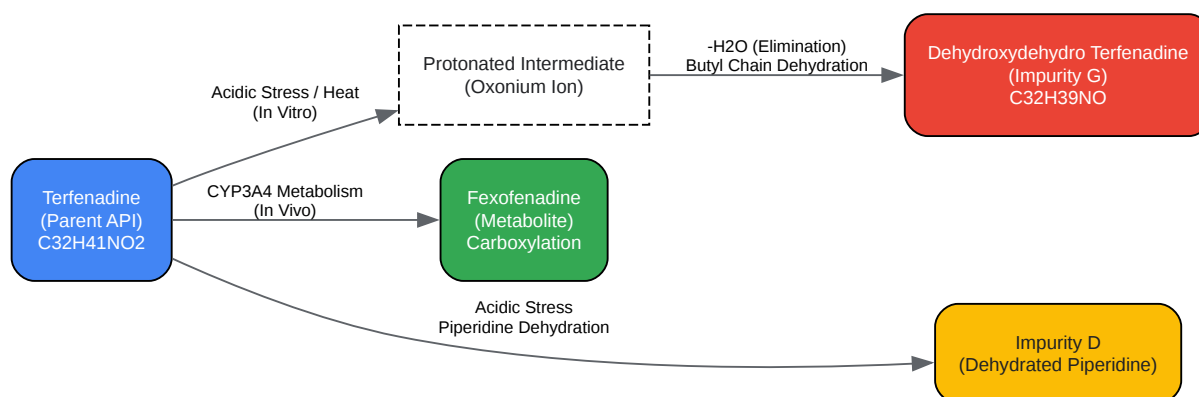
DDHT is formed via an acid-catalyzed E1 elimination reaction.[1][2][3] The secondary benzylic-like alcohol of Terfenadine is protonated, creating a good leaving group (water).[1][2] The resulting carbocation is stabilized by the adjacent phenyl ring, followed by deprotonation to form the conjugated alkene.[1]

Pathway Logic:

- Protonation: Acidic conditions protonate the secondary alcohol on the butyl chain.[1]
- Elimination: Water leaves, generating a carbocation.[1]
- Stabilization: The double bond forms in conjugation with the phenyl ring, thermodynamically favoring the trans-isomer (though cis may exist).[1][2]

## Visualization of Degradation Pathway

The following diagram illustrates the degradation logic from Terfenadine to its primary impurities, highlighting the specific pathway to DDHT.



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Figure 1: Degradation and metabolic map of Terfenadine.[1][2] DDHT (Red) represents the dehydration of the butyl chain, distinct from Impurity D (Yellow) and the active metabolite

Fexofenadine (Green).[1][2]

## Analytical Methodologies

To detect and quantify DDHT, researchers must employ high-resolution chromatography coupled with mass spectrometry.[1][2][3] The loss of water (-18 Da) and increased lipophilicity are the primary discriminators.[1][2][3]

## HPLC/UPLC Protocol

DDHT is significantly more non-polar than Terfenadine due to the loss of the polar hydroxyl group.[1]

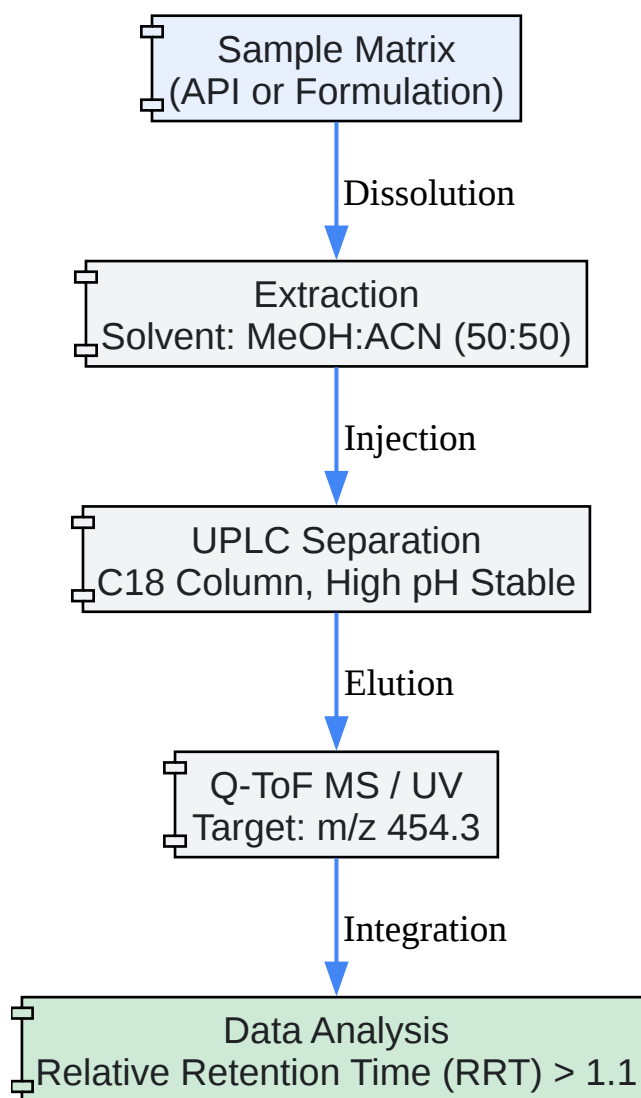
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).[1]
- Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Acetate buffer pH 4.5).[1][2]
- Mobile Phase B: Acetonitrile.[1]
- Gradient:
  - 0-2 min: 30% B[2][3]
  - 2-15 min: Linear ramp to 90% B
  - 15-20 min: Hold 90% B (DDHT elutes here)
- Detection: UV at 230 nm (standard) and 254 nm (enhanced by the conjugated double bond).[1][2]
- Elution Order: Fexofenadine (Early)  
Terfenadine (Mid)  
DDHT (Late/Lipophilic).[1][2]

## Mass Spectrometry (LC-MS/MS) Profiling

- Ionization: ESI Positive Mode.

- Parent Ion (M+H):
  - Terfenadine: m/z 472.3<sup>[1][2]</sup>
  - DDHT: m/z 454.3<sup>[1][3]</sup>
- Fragmentation Pattern (MS2):
  - The fragmentation of DDHT often yields a characteristic tropylium ion or modified benzyl cation derived from the tert-butylphenyl-alkene tail.<sup>[1][2][3]</sup>
  - Key Fragment: m/z 436 (Loss of water from the diphenylmethanol group on the piperidine ring—this secondary dehydration can occur in the source).<sup>[1]</sup>

## Analytical Workflow Diagram



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Figure 2: Step-by-step analytical workflow for the isolation and identification of DDHT in pharmaceutical samples.

## Pharmacological & Safety Implications

While Terfenadine was withdrawn from many markets due to QT prolongation (hERG channel blockade), its impurities remain relevant for the safety profiling of related compounds (like Fexofenadine) and forensic analysis.<sup>[1][2]</sup>

- hERG Channel Affinity: The cardiotoxicity of Terfenadine is linked to its lipophilic "tail" interacting with the hERG potassium channel.<sup>[1]</sup> DDHT, being more lipophilic (LogP ~6.<sup>[1]</sup>

[2]5) and retaining the pharmacophore, poses a theoretical risk of high hERG affinity.[1] In drug development, this impurity must be controlled to NMT (Not More Than) 0.15% limits (ICH Q3B guidelines).[1][2]

- Metabolic Inertness: Unlike Terfenadine, which CYP3A4 oxidizes to Fexofenadine, the double bond in DDHT alters the metabolic handle.[1] It may not be readily converted to a carboxylate, potentially leading to bioaccumulation of this lipophilic species.[1]

## References

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## Sources

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